![molecular formula C10H9NO B12876018 2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
2-Cyclopropylbenzo[d]oxazole
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Overview
Description
2-Cyclopropylbenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with a cyclopropyl group attached to the second carbon of the oxazole ring. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of 2-aminophenol with cyclopropyl carboxylic acid under acidic conditions. Another approach involves the use of β-hydroxy amides and Deoxo-Fluor® reagents to form oxazolines, which can then be oxidized to oxazoles .
Industrial Production Methods
Industrial production of this compound may utilize catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts, for example, have been employed to facilitate the synthesis of oxazole derivatives, offering advantages such as easy separation from the reaction mixture and high stability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can convert oxazolines to oxazoles.
Reduction: Reduction reactions can modify the oxazole ring or the cyclopropyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the benzene or oxazole rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-Cyclopropylbenzo[d]oxazole derivatives in the field of anticancer research. For instance, compounds related to this structure have shown promising cytotoxic effects against various cancer cell lines. A notable investigation involved the synthesis of 2-arylnaphtho[2,3-d]oxazole derivatives, which demonstrated significant cytotoxicity against androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines. The most effective compound exhibited an IC50 value of 0.03 μM on LNCaP cells, indicating potent anticancer properties .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that oxazole derivatives can exhibit protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. Compounds with similar structures have been evaluated for their ability to inhibit neuroinflammation, which is a critical factor in conditions such as Alzheimer's disease.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their efficacy against prostate cancer cell lines. The results indicated a marked improvement in cytotoxicity compared to standard treatments, suggesting a potential new avenue for cancer therapy.
Case Study 2: Neuroprotective Properties
A collaborative study focused on the neuroprotective effects of oxazole derivatives in models of Alzheimer's disease. The findings revealed that these compounds could reduce markers of neuroinflammation and improve cognitive function in animal models, supporting further investigation into their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Cyclopropylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, leading to effects such as apoptosis in cancer cells. The compound may also interact with receptors and other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar structure but lacks the cyclopropyl group.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Isoxazole: The nitrogen and oxygen atoms are adjacent in the ring.
Uniqueness
2-Cyclopropylbenzo[d]oxazole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Cyclopropylbenzo[d]oxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The cyclopropyl group contributes to its unique reactivity and biological profile.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that compounds with oxazole scaffolds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species.
- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. In vitro studies have demonstrated that certain oxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Tyrosinase Inhibition : Similar to other benzo[d]oxazole derivatives, this compound has shown promise in inhibiting tyrosinase, an enzyme critical in melanin production. This property is particularly relevant for cosmetic applications aimed at skin whitening.
Antimicrobial Activity
A study conducted by Singh et al. synthesized several oxazole derivatives and evaluated their antimicrobial efficacy. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness compared to standard antibiotics.
Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
---|---|---|
This compound | 8.0 | 16.0 |
Ampicillin | 4.0 | 8.0 |
Anticancer Activity
In a separate investigation into the anticancer potential of oxazole derivatives, compounds similar to this compound were tested against various cancer cell lines, including breast and colon cancer cells. The findings showed that these compounds could significantly reduce cell viability at concentrations as low as 10 µM.
Compound | IC50 (µM) in MCF-7 Cells | IC50 (µM) in HT-29 Cells |
---|---|---|
This compound | 12.5 | 15.0 |
Standard Chemotherapy Drug | 5.0 | 7.5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Cyclopropyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Oxazole Ring : Contributes to the compound's ability to interact with biological targets such as enzymes.
Research suggests that modifications on the oxazole ring or cyclopropyl group can lead to enhanced biological activities, indicating a strong structure-activity relationship.
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9NO/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
HVNQJLMZMQDUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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